molecular formula C8H6N2O6 B146835 2,4-Dinitrophenylacetic acid CAS No. 643-43-6

2,4-Dinitrophenylacetic acid

Cat. No.: B146835
CAS No.: 643-43-6
M. Wt: 226.14 g/mol
InChI Key: KCNISYPADDTFDO-UHFFFAOYSA-N
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Description

2,4-Dinitrophenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2O6 and its molecular weight is 226.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6225. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicology and Environmental Impact

2,4-Dinitrophenylacetic acid, a derivative of 2,4-dinitrophenol (DNP), has been extensively studied in the context of environmental toxicity. Research has shown that 2,4-D, a herbicide related to this compound, is widely used in agriculture and urban activities, often reaching natural environments. Studies have focused on the toxicology and mutagenicity of these compounds, indicating significant concern about their environmental impact. This research highlights the trend toward studying the effects of these chemicals on non-target species, particularly aquatic ones, and emphasizes the importance of understanding their molecular biology impacts, such as gene expression changes due to exposure (Zuanazzi, Ghisi, & Oliveira, 2020).

Chemical Properties and Interactions

The fluorescence quenching properties of dinitrophenols, including 2,4-DNP, have been studied to understand their toxicity mechanisms. These studies have revealed that 2,4-DNP shows significant tryptophan fluorescence quenching, which can help in understanding its toxicological properties. This property of 2,4-DNP is instrumental in interpreting its interaction with biological molecules and its resultant toxic effects (Dumitraş Huţanu & Pintilie, 2013).

Applications in Biological Research

This compound has been utilized in studies exploring the uptake and translocation of related compounds in plants. For example, research involving root applications of 2,4-D, a similar compound, provided insights into plant physiology and the movement of such chemicals within plant systems. This research has implications for understanding how plants interact with and are affected by certain herbicides and related chemicals (Sutton & Bingham, 1970).

Analytical and Detection Techniques

This compound and its analogs have been the focus of development in analytical methods for detecting these compounds in biological samples. Techniques like molecularly imprinted spin column extraction coupled with fluorescence detection have been established for the determination of 2,4-DNP in serum samples. This advancement is crucial for biological and medical research, especially in monitoring the presence and concentration of these compounds in biological systems (Fang, Lei, Zhou, Wu, & Gong, 2014).

Safety and Hazards

2,4-Dinitrophenylacetic acid is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of soap and water (P302 + P352), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

Properties

IUPAC Name

2-(2,4-dinitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c11-8(12)3-5-1-2-6(9(13)14)4-7(5)10(15)16/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNISYPADDTFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862349
Record name Benzeneacetic acid, 2,4-dinitro-
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Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name 2,4-Dinitrophenylacetic acid
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Vapor Pressure

0.00000061 [mmHg]
Record name 2,4-Dinitrophenylacetic acid
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

643-43-6
Record name 2,4-Dinitrophenylacetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dinitrophenylacetic acid
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Record name Benzeneacetic acid, 2,4-dinitro-
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Record name Benzeneacetic acid, 2,4-dinitro-
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Record name 2,4-dinitrophenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,4-dinitrophenylacetic acid formed in the context of cation exchange resins?

A1: Research indicates that this compound can be generated during the chemical degradation of certain cation exchange resins. Specifically, when the Tokem-308 cation exchanger (analogous to KU-2x8) is exposed to an oxidizing environment of nitric acid (HNO3) vapor and air at elevated temperatures (403-443 K), it undergoes structural breakdown. [] This degradation process results in the formation of several byproducts, with this compound and para-nitrobenzoic acid identified as two of the products. [] This finding is significant as it highlights a potential concern regarding the long-term stability and potential leaching of harmful compounds from such resins in specific industrial applications.

Q2: What are the known chemical reactions involving this compound?

A2: this compound has been studied in the context of several chemical reactions:

  • Cyclization: Studies have explored the cyclization reactions of this compound. [] While the specifics of the reaction conditions and products are not detailed in the provided abstract, this highlights the compound's potential to undergo structural rearrangements leading to ring formation.
  • Mannich Reaction: Research has revisited the Mannich reaction of this compound. [] The Mannich reaction is a classic organic reaction that allows for the amino alkylation of acidic protons adjacent to a carbonyl group. Understanding the reactivity of this compound in such reactions can be crucial for synthetic applications.

Q3: Is there any research on the physical properties of this compound?

A3: Yes, one study investigated the ionic conductance of this compound. [] While the abstract doesn't provide specific data, this research suggests an interest in understanding the compound's behavior in solution and its potential to dissociate into ions. This information can be relevant for applications where its ionization state is important, such as in electrochemical systems or specific analytical techniques.

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